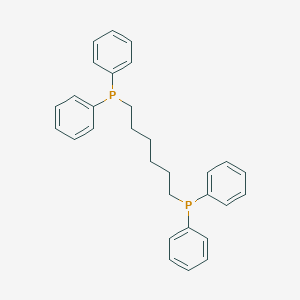![molecular formula C8H8BrNO B035170 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105679-22-9](/img/structure/B35170.png)
7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives involves multicomponent, diastereoselective, and environmentally friendly methodologies. For example, a green and efficient, catalyst-free synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine with excellent diastereoselectivity and yields through a one-pot, multicomponent approach (Kushwaha et al., 2020). Another method involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines, showcasing a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been thoroughly analyzed through various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. These analyses confirm the successful synthesis and identify the specific substituents and stereochemistry of the synthesized compounds (Tian et al., 2012).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates for further chemical transformations. For example, the Smiles rearrangement has been utilized in the synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives for antimicrobial activity testing (Fang et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine are cancer cells . The compound has been tested for its in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets through a process that is yet to be fully understood. It is known that the compound exhibits remarkable anticancer activity, which is further strengthened by molecular docking studies with egfr . This suggests that the compound may interact with EGFR, a protein that plays a key role in cell growth and survival, thereby inhibiting the growth of cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cancer cell growth . Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
The action, efficacy, and stability of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions . For instance, the compound should be stored in an inert atmosphere at 2-8°C .
Propriétés
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZUUGCTPRPFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592476 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105679-22-9 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

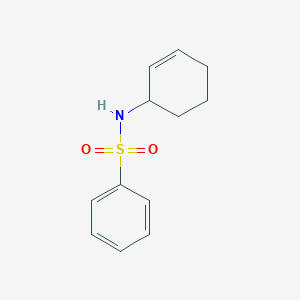



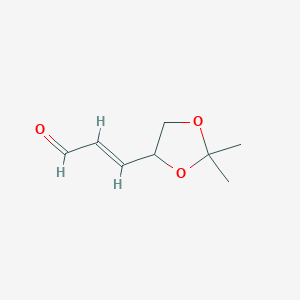
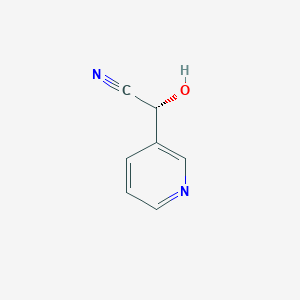
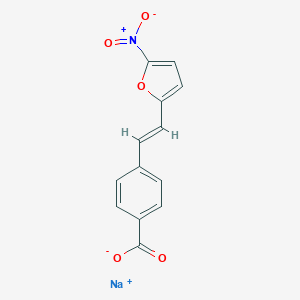
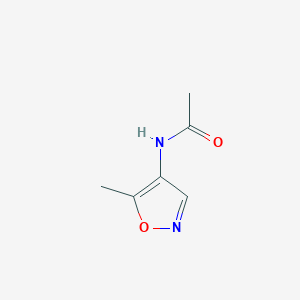

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)
